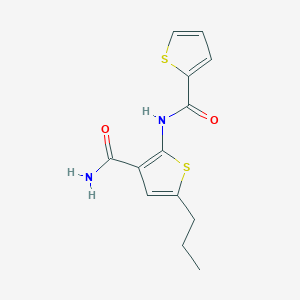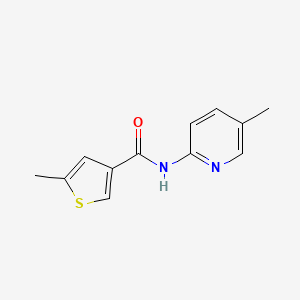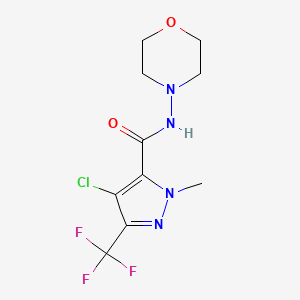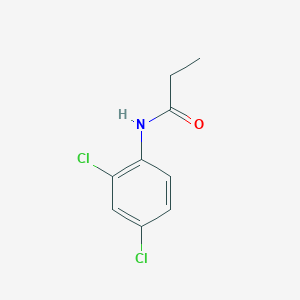
N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of two thiophene rings substituted with carbamoyl and propyl groups.
Preparation Methods
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
Preparation of Boron Reagents: Organoboron compounds are prepared through various methods, including hydroboration and transmetallation.
Coupling Reaction: The boron reagent is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit kinases or bind to estrogen receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-(3-carbamoyl-5-propylthiophen-2-yl)thiophene-2-carboxamide can be compared with other similar thiophene derivatives, such as:
N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide: This compound is known for its ability to open cystic fibrosis transmembrane conductance regulator (CFTR) channels.
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide: This derivative has similar chemical properties but differs in its biological activities and applications.
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-methylfuran-3-carboxamide: This compound is used in the synthesis of materials for electronic devices.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-propyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-2-4-8-7-9(11(14)16)13(19-8)15-12(17)10-5-3-6-18-10/h3,5-7H,2,4H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
JGUTYGLKXQHSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10963387.png)

![N-[(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B10963392.png)
![[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10963399.png)
![N-(2-adamantyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963401.png)
![N-[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B10963405.png)

methanone](/img/structure/B10963424.png)
![1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea](/img/structure/B10963431.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963432.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963441.png)
![4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10963449.png)
![N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10963453.png)
